molecular formula C15H12BrN5OS B5756921 4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5756921
M. Wt: 390.3 g/mol
InChI Key: RDEMVIKMHMQSML-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as a lead compound in the development of new drugs for treating various diseases. Its biological activity is often evaluated through in vitro and in vivo studies.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as corrosion inhibitors, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-BROMO-2-HYDROXYBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((5-CHLORO-2-METHOXYBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((5-METHOXY-2-NITROBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 4-((5-BR-2-METHOXYBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 5-bromo-2-methoxybenzylidene group, in particular, may impart unique properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5OS/c1-22-13-3-2-12(16)8-11(13)9-18-21-14(19-20-15(21)23)10-4-6-17-7-5-10/h2-9H,1H3,(H,20,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEMVIKMHMQSML-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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